N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941905-08-4
VCID: VC6240398
InChI: InChI=1S/C18H20N2O2S/c1-2-9-20-16-7-6-14(11-13(16)5-8-18(20)22)19-17(21)12-15-4-3-10-23-15/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3,(H,19,21)
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Molecular Formula: C18H20N2O2S
Molecular Weight: 328.43

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 941905-08-4

Cat. No.: VC6240398

Molecular Formula: C18H20N2O2S

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide - 941905-08-4

Specification

CAS No. 941905-08-4
Molecular Formula C18H20N2O2S
Molecular Weight 328.43
IUPAC Name N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C18H20N2O2S/c1-2-9-20-16-7-6-14(11-13(16)5-8-18(20)22)19-17(21)12-15-4-3-10-23-15/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3,(H,19,21)
Standard InChI Key QXRFBJDQRKRFKJ-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide (CAS No. 941905-08-4) is a hybrid molecule combining a tetrahydroquinoline scaffold with a thiophene-acetamide side chain . Its IUPAC name, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide, reflects the following features:

  • A tetrahydroquinoline core with a ketone group at position 2 and a propyl substituent at position 1.

  • An acetamide linker at position 6, bonded to a thiophen-2-yl moiety.

The molecular formula is C₁₈H₂₀N₂O₂S, with a molecular weight of 328.43 g/mol. Key identifiers include:

PropertyValue
SMILESCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
InChIKeyQXRFBJDQRKRFKJ-UHFFFAOYSA-N
PubChem CID16926760

Crystallographic and Conformational Analysis

While no crystallographic data exists for this compound, analogous quinoline-thiophene hybrids exhibit nonplanar geometries due to steric hindrance between aromatic systems. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (a structurally related molecule) displays a dihedral angle of 74.27° between its thiophene rings . Such torsional effects likely influence the target compound’s reactivity and binding interactions.

Synthesis and Optimization

Proposed Synthetic Routes

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide likely involves:

  • Formation of the tetrahydroquinoline core: Cyclization of aniline derivatives with propionaldehyde under acidic conditions, followed by oxidation to introduce the ketone group.

  • N-Acylation at position 6: Reaction of 6-amino-2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with 2-(thiophen-2-yl)acetyl chloride in the presence of a base like triethylamine .

A similar protocol was used to synthesize N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile underwent N-acylation with 2-(thiophen-2-yl)acetyl chloride .

Challenges in Purification and Yield

  • Solubility Issues: The compound’s solubility in common solvents (e.g., water, ethanol) remains uncharacterized, complicating purification.

  • Byproduct Formation: Competing reactions at the quinoline nitrogen or thiophene sulfur may require chromatographic separation.

Computational and Spectroscopic Insights

Spectroscopic Characterization

Hypothetical data extrapolated from related compounds:

  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch), ~3100 cm⁻¹ (N-H stretch), and ~690 cm⁻¹ (C-S vibration) .

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (propyl CH₃), δ 2.8–3.1 ppm (methylene groups), and δ 7.0–7.5 ppm (thiophene and quinoline aromatic protons) .

CompoundIC₅₀ (COX-1)IC₅₀ (COX-2)Antimicrobial MIC (µg/mL)
Target CompoundNot testedNot testedNot tested
N-(3-Cyanothiophen-2-yl) analog12 µM8 µM16–32 (vs. S. aureus)
Quinoline acetohydrazide9 µM6 µM8–16 (vs. E. coli)

Industrial and Research Applications

Agricultural Chemistry

Thiophene-containing compounds are utilized as fungicides and insecticides. The propyl chain in the target molecule may enhance lipid membrane permeability, improving agrochemical efficacy.

Material Science

Quinoline-thiophene hybrids serve as precursors for conductive polymers. The conjugated π-system in this compound could enable applications in organic semiconductors .

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